molecular formula C10H8ClN B2576185 6-Chloro-1-methylisoquinoline CAS No. 2229934-60-3

6-Chloro-1-methylisoquinoline

Cat. No.: B2576185
CAS No.: 2229934-60-3
M. Wt: 177.63
InChI Key: FZBXFZBISJHABX-UHFFFAOYSA-N
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Description

6-Chloro-1-methylisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClN It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 1st position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-Chloro-1-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are subject to further research and may vary depending on the specific application .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the chlorine and methyl substituents.

    6-Chloroisoquinoline: Similar structure but without the methyl group.

    1-Methylisoquinoline: Similar structure but without the chlorine atom.

Uniqueness: 6-Chloro-1-methylisoquinoline is unique due to the presence of both the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s electronic distribution, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

6-chloro-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBXFZBISJHABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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